CID 156588668

Description

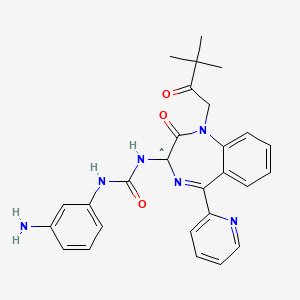

CID 156588668, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are characterized by their complex macrocyclic structures and are primarily isolated from cyanobacteria of the genus Oscillatoria . Oscillatoxins exhibit diverse biological activities, including cytotoxicity and ion channel modulation, making them subjects of interest in pharmacological and chemical research. Structural analysis reveals that oscillatoxin E features a 25-membered macrocyclic core with unique hydroxyl and methyl substitutions, distinguishing it from other derivatives in its class .

Properties

Molecular Formula |

C27H27N6O3 |

|---|---|

Molecular Weight |

483.5 g/mol |

InChI |

InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36) |

InChI Key |

MQLQERVLUADOQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

The preparation of this compound involves specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:

Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

Purification: After synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired chemical transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound “CID 156588668” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.

Medicine: Research is conducted to explore the compound’s potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.

Industry: The compound is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The oscillatoxin family includes several structurally related compounds, such as oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Observations:

Macrocycle Size : Oscillatoxin E (25-membered) and oscillatoxin D (24-membered) differ in ring size, which may influence their binding affinity to biological targets. Smaller derivatives like oscillatoxin F (23-membered) show reduced predicted activity .

Substituent Effects : The addition of a methyl group at C-30 in oscillatoxin E and 30-methyl-oscillatoxin D correlates with increased metabolic stability, a critical factor in drug development .

Research Findings and Implications

- Structural Uniqueness : Oscillatoxin E’s combination of a 25-membered ring and C-30 methyl group distinguishes it from other oscillatoxins, suggesting a unique mechanism of action. This structural feature aligns with trends in natural product drug discovery, where macrocycle size and substituent positioning dictate activity .

- However, the larger macrocycle in oscillatoxin E may confer broader target interactions .

- Synthetic Challenges: The complex macrocyclic architecture of oscillatoxin E poses challenges for total synthesis, necessitating innovative strategies for scalable production .

Q & A

How can I formulate a rigorous research question for studying CID 156588668’s chemical properties?

Methodological Answer: Begin by applying frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does varying solvent polarity (intervention) affect the stability of this compound (problem) under controlled temperature conditions (comparison), as measured by spectroscopic analysis (outcome)?" Ensure the question is precise, avoids vague terminology, and aligns with gaps identified in prior literature .

What experimental design principles should guide investigations into this compound’s reactivity?

Methodological Answer:

- Control Variables: Standardize temperature, pressure, and reagent purity to isolate reactivity mechanisms.

- Reproducibility: Document procedures in detail (e.g., synthesis steps, instrumentation calibration) to enable replication .

- Validation: Include positive/negative controls (e.g., known reactive analogs or inert compounds) to validate results.

- Statistical Power: Use power analysis to determine sample sizes for robust conclusions .

How should contradictory data from different studies on this compound’s catalytic activity be analyzed?

Methodological Answer:

- Source Comparison: Identify methodological differences (e.g., reaction conditions, purity of reagents) that may explain discrepancies.

- Meta-Analysis: Aggregate data from multiple studies using standardized metrics (e.g., turnover frequency, yield) to assess trends .

- Sensitivity Testing: Replicate experiments under varying conditions to test hypotheses about observed contradictions .

What strategies ensure effective literature review for this compound-related research?

Methodological Answer:

- Database Selection: Use specialized chemistry databases (e.g., SciFinder, Reaxys) alongside Google Scholar to locate peer-reviewed articles. Filter results by citation count to prioritize influential studies .

- Keyword Optimization: Combine terms like "CID 15658868 kinetics" or "synthesis pathways" with Boolean operators (AND/OR/NOT) for precision .

- Critical Appraisal: Evaluate sources for methodological rigor, conflicts of interest, and alignment with your research scope .

How can computational methods enhance experimental studies of this compound?

Methodological Answer:

- Molecular Modeling: Use density functional theory (DFT) to predict electronic properties or reaction pathways, guiding wet-lab experiments .

- Data Integration: Cross-validate computational predictions with empirical data (e.g., NMR, XRD) to refine models .

- Tool Selection: Leverage open-source platforms (e.g., Gaussian, GROMACS) for reproducibility and transparency .

What ethical and practical considerations apply to publishing this compound research?

Methodological Answer:

- Data Transparency: Share raw datasets, spectra, and synthetic protocols in supplementary materials to support reproducibility .

- Citation Integrity: Use citation managers (e.g., Zotero, EndNote) to ensure accurate referencing and avoid plagiarism .

- Conflict Disclosure: Declare funding sources or partnerships that may influence interpretation of results .

How should researchers address challenges in synthesizing this compound with high purity?

Methodological Answer:

- Optimization Workflow:

- Screen solvents and catalysts via high-throughput experimentation.

- Monitor purity using HPLC or mass spectrometry at each synthesis stage.

- Apply design of experiments (DoE) to identify critical factors (e.g., reaction time, temperature) .

- Troubleshooting: Compare yields and side products with literature protocols to diagnose inefficiencies .

Key Methodological Tables

Table 1: Common Pitfalls in CID 15658868 Research Design

Table 2: Recommended Tools for Data Analysis

| Task | Tool | Application Example |

|---|---|---|

| Spectral Analysis | MestReNova | NMR peak integration for purity assessment |

| Kinetic Modeling | MATLAB/COPASI | Fitting reaction rate constants |

| Literature Management | Zotero | Organizing references for systematic reviews |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.